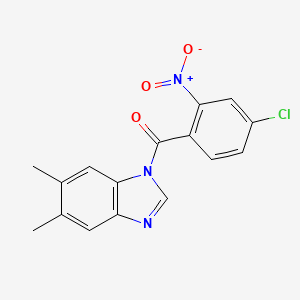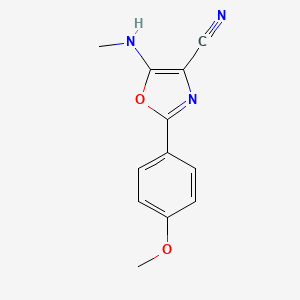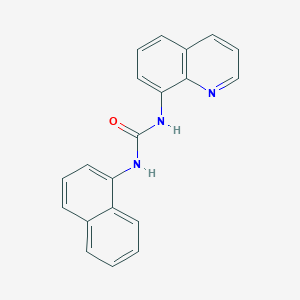![molecular formula C19H27NO B5831791 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine, also known as TAPP, is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. TAPP is a piperidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to bind to the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. By binding to this receptor, 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine can modulate the activity of GABA, leading to a reduction in neuronal activity and a decrease in the symptoms associated with certain neurological disorders.
Biochemical and Physiological Effects:
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit a range of biochemical and physiological effects. In addition to its anticonvulsant, analgesic, and anti-inflammatory properties, 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has also been found to exhibit anxiolytic and sedative effects. These effects make 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine a promising candidate for use in the treatment of anxiety disorders and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine in laboratory experiments is its relatively straightforward synthesis. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is also relatively stable, making it easy to handle and store. However, one of the limitations of using 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine. One area of interest is in the development of new drugs for the treatment of epilepsy and other neurological disorders. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit anticonvulsant properties, making it a promising candidate for use in the development of new drugs. Another potential area of interest is in the development of new drugs for the treatment of anxiety disorders and insomnia. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit anxiolytic and sedative effects, making it a promising candidate for use in the development of new drugs in these areas.
Synthesemethoden
The synthesis of 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine involves the reaction of 4-tert-butylphenylacetic acid with 4-methylpiperidine and thionyl chloride. The resulting product is then treated with acryloyl chloride to yield 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine. The synthesis of 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-11-13-20(14-12-15)18(21)10-7-16-5-8-17(9-6-16)19(2,3)4/h5-10,15H,11-14H2,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQQQWQTMETPB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)


![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)
![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)